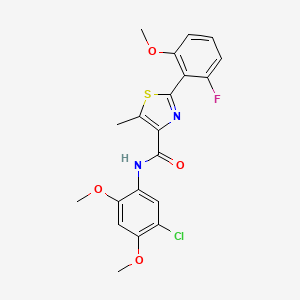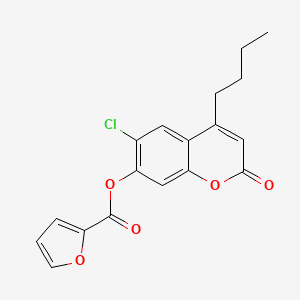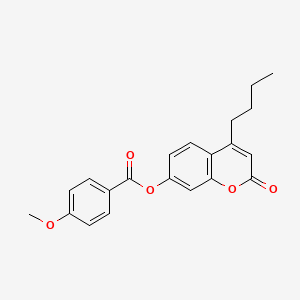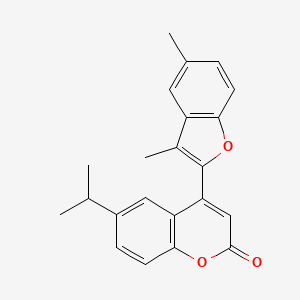![molecular formula C19H22O3S B11151524 11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione](/img/structure/B11151524.png)
11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the thione group via sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism by which 11-methoxy-2,2-dimethyl-3,4,7,8,
Propiedades
Fórmula molecular |
C19H22O3S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromene-6-thione |
InChI |
InChI=1S/C19H22O3S/c1-19(2)9-8-13-14(22-19)10-15(20-3)16-11-6-4-5-7-12(11)18(23)21-17(13)16/h10H,4-9H2,1-3H3 |
Clave InChI |
OAWABMFIBLVXOB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=S)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate](/img/structure/B11151469.png)
![methyl {1-[(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11151470.png)
![N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11151477.png)
![(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate](/img/structure/B11151479.png)
![7-butoxy-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11151489.png)
![2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B11151491.png)

![methyl [6-chloro-9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11151495.png)
![N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide](/img/structure/B11151498.png)
![8-chloro-7-(pentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11151503.png)
![ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11151505.png)



